molecular formula C10H15NO2S B124962 N-Butylbenzenesulfonamide CAS No. 3622-84-2

N-Butylbenzenesulfonamide

Cat. No.: B124962
CAS No.: 3622-84-2
M. Wt: 213.30 g/mol
InChI Key: IPRJXAGUEGOFGG-UHFFFAOYSA-N
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Description

N-Butyl-Benzenesulfonamide: is an organic compound belonging to the class of sulfonamides. It is characterized by a sulfonamide group that is S-linked to a benzene ring, with a butyl group attached to the nitrogen atom. The molecular formula of N-Butyl-Benzenesulfonamide is C₁₀H₁₅NO₂S, and it has a molecular weight of 213.297 g/mol . This compound is commonly used as a plasticizer in various industrial applications, particularly in the production of nylon and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-Benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with butylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C4H9NH2C6H5SO2NHC4H9+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_4\text{H}_9 + \text{HCl} C6​H5​SO2​Cl+C4​H9​NH2​→C6​H5​SO2​NHC4​H9​+HCl

The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In industrial settings, N-Butyl-Benzenesulfonamide is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of benzenesulfonyl chloride to a solution of butylamine in the presence of a base. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted starting materials. The crude product is purified through recrystallization or distillation to obtain high-purity N-Butyl-Benzenesulfonamide .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-Benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

    Oxidation Reactions: Formation of sulfonic acids or sulfonate esters.

    Reduction Reactions: Formation of primary or secondary amines.

Comparison with Similar Compounds

N-Butyl-Benzenesulfonamide can be compared with other sulfonamide compounds, such as:

N-Butyl-Benzenesulfonamide is unique due to its specific combination of the butyl group and sulfonamide functionality, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

N-butylbenzenesulfonamide
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InChI

InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3
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InChI Key

IPRJXAGUEGOFGG-UHFFFAOYSA-N
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Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1
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Molecular Formula

C10H15NO2S
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DSSTOX Substance ID

DTXSID7027540
Record name N-Butylbenzenesulfonamide
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Molecular Weight

213.30 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission]
Record name Benzenesulfonamide, N-butyl-
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CAS No.

3622-84-2
Record name N-Butylbenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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